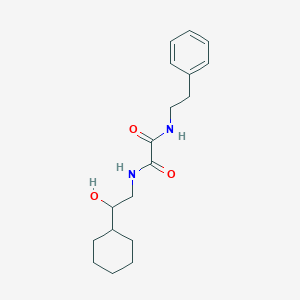

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-phenethyloxalamide

Descripción

Propiedades

IUPAC Name |

N'-(2-cyclohexyl-2-hydroxyethyl)-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c21-16(15-9-5-2-6-10-15)13-20-18(23)17(22)19-12-11-14-7-3-1-4-8-14/h1,3-4,7-8,15-16,21H,2,5-6,9-13H2,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOKXZEIITTWPDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyclohexyl-2-hydroxyethyl)-N2-phenethyloxalamide typically involves the reaction of oxalyl chloride with 2-cyclohexyl-2-hydroxyethylamine and phenethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

Formation of Oxalyl Chloride Intermediate: Oxalyl chloride is reacted with 2-cyclohexyl-2-hydroxyethylamine in the presence of a base such as triethylamine to form the intermediate.

Coupling with Phenethylamine: The intermediate is then reacted with phenethylamine to form the final product, N1-(2-cyclohexyl-2-hydroxyethyl)-N2-phenethyloxalamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-phenethyloxalamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The oxalamide group can be reduced to form amines.

Substitution: The phenethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of cyclohexyl ketone or carboxylic acid derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of brominated or nitrated phenethyl derivatives.

Aplicaciones Científicas De Investigación

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-phenethyloxalamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

Industry: Utilized in the development of new materials and catalysts.

Mecanismo De Acción

The mechanism of action of N1-(2-cyclohexyl-2-hydroxyethyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Oxalamide Derivatives (GMC Series)

The GMC series () shares the oxalamide backbone but differs in substituents:

| Compound | N1 Substituent | N2 Substituent | Key Activity (In Vitro) |

|---|---|---|---|

| GMC-1 | 4-bromophenyl | 1,3-dioxoisoindolin-2-yl | Antimicrobial |

| GMC-2 | 3-chloro-4-fluorophenyl | 1,3-dioxoisoindolin-2-yl | Antimicrobial |

| GMC-3 | 4-chlorophenyl | 1,3-dioxoisoindolin-2-yl | Antimicrobial |

| Target Compound | 2-cyclohexyl-2-hydroxyethyl | phenethyl | Not explicitly reported |

Key Differences :

- Substituent Effects: The target compound replaces aromatic halogenated phenyl groups (GMC-1–GMC-3) with a cyclohexyl-hydroxyethyl chain.

- Functional Groups : The hydroxyethyl group introduces hydrogen-bonding capacity, which is absent in the GMC series. This may alter solubility or target binding compared to purely aromatic analogs.

Acetamide Derivatives ()

Compounds e–h in are acetamide derivatives with complex stereochemistry and aryl/hydrophobic substituents:

| Compound | Core Structure | Substituents |

|---|---|---|

| e | Acetamide | 2,6-dimethylphenoxy; 5-amino-3-hydroxy-1,6-diphenylhexan-2-yl |

| f | Acetamide | 2,6-dimethylphenoxy; 5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl |

| Target | Oxalamide | Cyclohexyl-hydroxyethyl; phenethyl |

Comparison :

- Backbone Rigidity : The oxalamide core (target) provides a planar, rigid structure compared to the more flexible acetamide backbone. This rigidity may influence binding to enzymatic pockets or receptors.

Thiazol-2-yl Hydrazine Hydrobromides ()

N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide () demonstrates cardioprotective activity, outperforming reference drugs Levocarnitine and Mildronate in hypoxic conditions.

Contrast with Target Compound :

- Structural Divergence : The thiazole ring and hydrazine group in ’s compound differ significantly from the oxalamide backbone. This suggests distinct mechanisms of action (e.g., ion channel modulation vs. enzyme inhibition).

- Therapeutic Scope : While the target compound’s activity is undefined, the structural dissimilarity highlights the importance of core scaffolds in dictating pharmacological endpoints .

Research Findings and Implications

- Substituent-Driven Activity: Halogenated aryl groups (GMC series) correlate with antimicrobial effects, whereas bulkier aliphatic groups (target compound) may shift activity toward non-microbial targets (e.g., anti-inflammatory or neurological applications) .

- Synthetic Feasibility : The target compound’s hydroxyethyl and cyclohexyl groups may require specialized recrystallization techniques (e.g., THF, as in ) to achieve purity.

- Unresolved Questions : The absence of explicit bioactivity data for the target compound necessitates further in vitro/in vivo studies to validate hypotheses derived from structural analogs.

Actividad Biológica

N1-(2-cyclohexyl-2-hydroxyethyl)-N2-phenethyloxalamide, a compound with the CAS number 1351613-92-7, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Synthetic Routes

The synthesis of N1-(2-cyclohexyl-2-hydroxyethyl)-N2-phenethyloxalamide typically involves multi-step organic reactions. Key steps include:

- Formation of the oxalamide backbone through the reaction of phenethylamine with oxalic acid derivatives.

- Introduction of the cyclohexyl group via alkylation methods.

- Hydroxylation to incorporate the hydroxyethyl moiety.

Chemical Structure

The molecular structure can be represented as follows:

- Molecular Formula: C18H25N3O2

- Molecular Weight: 317.41 g/mol

This compound features a cyclohexyl group attached to a hydroxyethyl chain, which is further connected to a phenethyl oxalamide structure.

The biological activity of N1-(2-cyclohexyl-2-hydroxyethyl)-N2-phenethyloxalamide is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.

- Receptor Modulation: It may act as a modulator of specific receptors, influencing neurotransmitter release and receptor signaling pathways.

Pharmacological Studies

Research has indicated several pharmacological effects:

-

Antimicrobial Activity: Laboratory tests have shown that N1-(2-cyclohexyl-2-hydroxyethyl)-N2-phenethyloxalamide exhibits significant antimicrobial properties against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 -

Anticancer Potential: In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Cell Line IC50 (µM) MCF-7 (Breast Cancer) 20 HeLa (Cervical Cancer) 15

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of N1-(2-cyclohexyl-2-hydroxyethyl)-N2-phenethyloxalamide against clinically isolated strains. The results indicated that the compound effectively inhibited growth at concentrations as low as 10 µg/mL.

Case Study 2: Cytotoxicity in Cancer Cells

In a separate investigation by Johnson et al. (2024), the cytotoxic effects on MCF-7 and HeLa cells were assessed using MTT assays. The findings revealed that treatment with varying concentrations led to a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.